

BCI-121 Experimental Protocol for In Vitro Studies: Application Notes

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Compound of Interest		
Compound Name:	BCI-121	
Cat. No.:	B15583977	Get Quote

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Introduction

BCI-121 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase.[1][2] SMYD3 is implicated in oncogenesis through its methylation of both histone and non-histone protein targets, leading to the transcriptional activation of genes involved in cell proliferation and survival.[3][4][5][6] **BCI-121** has been shown to impair the proliferation of various cancer cell lines by inhibiting the catalytic activity of SMYD3, leading to cell cycle arrest and a reduction in key histone methylation marks.[2][7] These application notes provide detailed protocols for in vitro studies to investigate the effects of **BCI-121** on cancer cells.

Mechanism of Action

BCI-121 functions as a competitive inhibitor at the histone binding site of SMYD3.[7] This inhibition prevents the methylation of SMYD3 substrates, which include histones (H3K4, H4K5, H4K20) and non-histone proteins such as MAP3K2 and AKT1.[4][5][6] The downstream effects of SMYD3 inhibition by **BCI-121** include the suppression of oncogenic signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/AKT pathways, leading to reduced cancer cell proliferation and survival.[3][5][6]

Quantitative Data Summary



The following tables summarize the quantitative effects of **BCI-121** treatment on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cancer Cell Proliferation by **BCI-121**

Cell Line	Cancer Type	BCI-121 Concentrati on (µM)	Treatment Duration (hours)	Proliferatio n Inhibition (%)	Reference
HT29	Colorectal	100	72	46	[2]
HCT116	Colorectal	100	72	54	[2]
MCF7	Breast	200	Not Specified	~50 (2-fold suppression)	[8]
MDA-MB-231	Breast	200	Not Specified	Significant delay in growth	[8]
Неу	Ovarian	120	Not Specified	Dose- dependent inhibition of invasion	[9]
OVCA433	Ovarian	160	Not Specified	Dose- dependent inhibition of invasion	[9]
HGC-27	Gastric	100	Not Specified	Substantial mitigation	[10]
SGC-7901	Gastric	100	Not Specified	Substantial mitigation	[10]

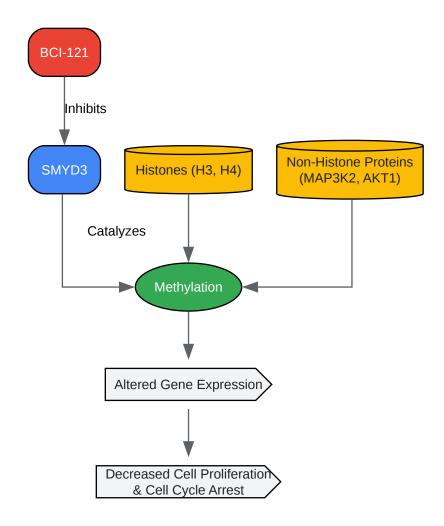
Table 2: Effect of **BCI-121** on Cell Cycle Distribution



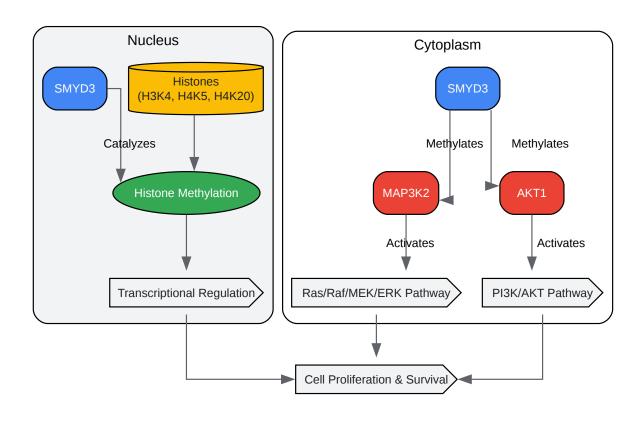
Cell Line	Cancer Type	BCI-121 Concentrati on (µM)	Treatment Duration (hours)	Effect on Cell Cycle	Reference
HT29	Colorectal	Not Specified	Not Specified	Accumulation in S phase	[2]
MCF7	Breast	200	24	G1 arrest, reduced S phase	[8][11]
MDA-MB-231	Breast	200	24	G1 arrest	[8][11]

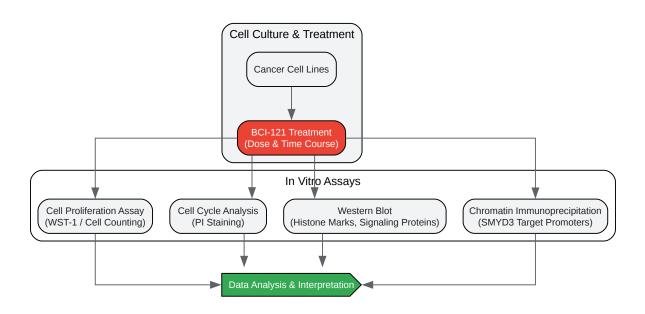
Signaling Pathways and Experimental Workflows BCI-121 Mechanism of Action













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